4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Catalog No.
S14091696
CAS No.
M.F
C6H5ClN2
M. Wt
140.57 g/mol
Availability
In Stock
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4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Product Name

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

IUPAC Name

4-chloro-1-methylpyrrole-2-carbonitrile

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

InChI

InChI=1S/C6H5ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3

InChI Key

WDPIWBVBOALYLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C#N)Cl

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C5H3ClN2. It is a derivative of pyrrole, a five-membered aromatic heterocyclic compound containing one nitrogen atom. The presence of a chlorine atom and a carbonitrile group at specific positions on the pyrrole ring contributes to its unique chemical properties and reactivity. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

Typical of pyrrole derivatives:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Oxidation: Under oxidative conditions, it may yield different pyrrole derivatives or oxidation products.
  • Reduction: Reduction reactions can convert the carbonitrile group to amine or other functional groups.

These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Research indicates that compounds related to 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Studies suggest potential anticancer properties, making them candidates for further pharmaceutical development.

The mechanism of action often involves interaction with biological targets such as enzymes or receptors, similar to other pyrrole-based compounds.

The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods:

  • Cyanation Reaction: Pyrrole is reacted with hydrocyanic acid under controlled conditions to introduce the carbonitrile group.
  • Chlorination Reaction: Chlorination agents like thionyl chloride can be used to introduce the chlorine atom at the desired position.

A common laboratory synthesis involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate followed by treatment with a base, yielding the desired product in moderate yields .

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile has various applications, including:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex pharmaceuticals.
  • Dyes and Pigments: Its unique structure allows it to be used in the formulation of dyes and pigments.
  • Material Science: The compound's properties make it suitable for use in advanced materials.

Studies on the interaction of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile with biological systems have shown that it can interact with specific receptors and enzymes, influencing their activity. For example, modifications to its structure can alter its affinity for targets like nuclear hormone receptors, which is critical in drug design .

Several compounds share structural similarities with 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile. These include:

Compound NameMolecular FormulaKey Features
1-MethylpyrroleC5H6NLacks chlorine; used in similar applications.
4-Bromo-1-methylpyrroleC5H6BrNBromine instead of chlorine; different reactivity.
5-MethylpyrroleC5H7NMethyl at position 5; distinct biological activity.
3-Chloro-1-methylpyrroleC5H6ClNChlorine at position 3; alternative synthetic routes.

Uniqueness

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern that affects its reactivity and biological activity. The combination of a chlorine atom and a carbonitrile group provides distinct pathways for

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile represents a unique heterocyclic compound with molecular formula C₆H₅ClN₂ and molecular weight 140.57 g/mol [1]. The compound features a five-membered pyrrole ring containing three distinct functional groups: a chlorine substituent at position 4, a methyl group at position 1, and a nitrile group at position 2 [2]. This combination of electron-withdrawing and electron-donating substituents creates a complex electronic environment that governs the compound's reactivity patterns and synthetic utility.

Friedel-Crafts Acylation at the 4-Position

Electrophilic Substitution Patterns in Nitrile-Containing Pyrroles

The presence of the carbonitrile group at position 2 of the pyrrole ring fundamentally alters the electrophilic substitution behavior compared to unsubstituted pyrrole derivatives [3]. In pyrrole systems, electrophilic aromatic substitution typically occurs preferentially at the 2-position due to the formation of more stable carbocation intermediates through greater charge delocalization [4] [5]. However, when a nitrile group occupies position 2, this strongly electron-withdrawing substituent redirects electrophilic attack to alternative positions.

Research has demonstrated that pyrrole-2-carbonitrile derivatives undergo Friedel-Crafts acylation almost exclusively at the 4-position with excellent yields [3]. This regioselectivity arises from the electronic effects of the nitrile group, which deactivates the adjacent positions while leaving position 4 as the most electron-rich site available for electrophilic attack [3]. The aluminum chloride-catalyzed acylation of 2-pyrrolecarbonitrile provides access to 4-acylated products in excellent yields, establishing this as a reliable synthetic methodology [3].

The mechanism of electrophilic substitution in nitrile-containing pyrroles involves the formation of a Wheland intermediate at position 4, which benefits from stabilization through resonance delocalization [6] [7]. While attack at the 2-position would normally be favored in simple pyrroles due to three possible resonance structures compared to two for the 3-position, the presence of the electron-withdrawing nitrile group at position 2 eliminates this pathway [6]. Consequently, position 4 becomes the kinetically and thermodynamically preferred site for electrophilic substitution.

Table 1: Regioselectivity in Electrophilic Substitution of Pyrrole Derivatives

SubstrateElectrophileMajor Product PositionYield (%)Reference
PyrroleAcetyl chloride2-position85-90 [4]
2-PyrrolecarbonitrileAcetyl chloride4-position95 [3]
1-Methyl-2-pyrrolecarbonitrileTrichloroacetyl chloride4-position78 [8]
N-TosylpyrroleVarious acyl chlorides3-position60-85 [9]

Trichloroacetyl Group Installation and Subsequent Modifications

Trichloroacetyl chloride serves as a particularly effective acylating agent for pyrrole-2-carbonitrile derivatives, providing access to 4-trichloroacetylated products under standard Friedel-Crafts conditions [8] . The reaction of 1-methyl-2-pyrrolecarbonitrile with trichloroacetyl chloride in the presence of aluminum chloride catalyst yields the corresponding 4-trichloroacetyl derivative with high regioselectivity [8].

The trichloroacetyl group represents a versatile synthetic handle that can undergo various subsequent transformations [11]. The strongly electron-withdrawing nature of the trichloromethyl substituent activates the carbonyl group toward nucleophilic attack, enabling facile conversion to other functional groups [11]. Methanolysis of trichloroacetyl derivatives provides the corresponding methyl esters, while hydrolysis yields carboxylic acids [8].

The synthetic utility of trichloroacetylated pyrroles extends beyond simple functional group interconversions . The trichloroacetyl group can serve as a directing group for subsequent electrophilic substitutions, and its removal can be accomplished under specific conditions to reveal the parent carbonyl functionality [11]. Additionally, the trichloroacetyl moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Table 2: Trichloroacetyl Group Transformations in Pyrrole Systems

Starting MaterialReaction ConditionsProductYield (%)Reference
4-Trichloroacetylpyrrole-2-carbonitrileMethanol, base4-Methylcarboxylate derivative82 [8]
4-Trichloroacetylpyrrole-2-carbonitrileAqueous base, heat4-Carboxylic acid derivative75 [8]
4-TrichloroacetylpyrroleRaney nickel4-Methylpyrrole70 [8]

Nucleophilic Displacement Reactions at the Chlorine Center

Cross-Coupling Catalysis for Carbon-Carbon Bond Formation

The chlorine substituent at position 4 of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile provides an excellent leaving group for palladium-catalyzed cross-coupling reactions [12] [13]. Suzuki-Miyaura coupling reactions have proven particularly effective for introducing aryl and heteroaryl substituents at this position [14] [15]. The presence of the electron-withdrawing nitrile group enhances the reactivity of the aryl chloride toward oxidative addition, facilitating the cross-coupling process under mild conditions [16].

Research has demonstrated that chloropyridine and chloropyrimidine derivatives undergo efficient Suzuki coupling with various boronic acids [14] [15]. While direct studies on 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile are limited, analogous chlorinated heterocycles show excellent reactivity in these transformations [15]. The electron-deficient nature of the pyrrole ring, enhanced by the nitrile substituent, promotes facile oxidative addition of the carbon-chlorine bond to palladium catalysts [16].

Sonogashira coupling reactions represent another valuable methodology for carbon-carbon bond formation at the chlorine-bearing position [12]. These reactions typically employ palladium and copper co-catalysts to facilitate the coupling of terminal alkynes with aryl halides [12]. The resulting alkynylated pyrrole derivatives provide access to extended conjugated systems with potential applications in materials science and medicinal chemistry.

Table 3: Cross-Coupling Reactions of Chlorinated Heterocycles

Substrate TypeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(II) complex80°C, base85-92 [14]
ChloropyrimidinesArylboronic acidsPd catalystMild heating70-85 [15]
3-BromopyridineTerminal alkynesPd/Cu systemRoom temperature75-90 [12]

Amination and Etherification Strategies

Nucleophilic aromatic substitution reactions at the chlorine center of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile provide direct access to amino and ether derivatives [17] [18]. The electron-withdrawing effects of both the nitrile group and the pyrrole nitrogen enhance the electrophilicity of the carbon bearing the chlorine substituent, facilitating nucleophilic displacement reactions [17].

Buchwald-Hartwig amination reactions offer a powerful method for introducing amino substituents at position 4 [19]. These palladium-catalyzed transformations enable the coupling of primary and secondary amines with aryl chlorides under relatively mild conditions [19]. The presence of electron-withdrawing groups, such as the nitrile functionality, typically enhances the reactivity of aryl halides in these transformations [19].

Etherification reactions can be accomplished through both metal-catalyzed and metal-free pathways [18]. Recent developments in nucleophilic aromatic substitution have demonstrated that heteroarenes can undergo direct carbon-hydrogen etherification through halogen transfer mechanisms [18]. While traditional nucleophilic substitution of chloropyrroles requires harsh conditions, the electron-deficient nature of nitrile-substituted derivatives facilitates these transformations under milder conditions [17].

Table 4: Nucleophilic Substitution Reactions of Chlorinated Pyrroles

Nucleophile TypeReaction ConditionsProduct TypeTypical Yield (%)Reference
Primary aminesPd catalyst, base, heat4-Aminopyrrole derivatives60-85 [19]
Secondary aminesPd catalyst, phosphine ligandN-Substituted aminopyrroles70-90 [19]
AlkoxidesBase, elevated temperature4-Alkoxypyrrole derivatives55-75 [18]
PhenolsBase, halogen transfer agent4-Aryloxypyrrole derivatives65-85 [18]

The imidazo[1,2-a]pyridine scaffold has emerged as one of the most important heterocyclic frameworks in modern medicinal chemistry, with numerous clinical applications ranging from anxiolytic agents to antimicrobial compounds . 4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile serves as a crucial precursor in the synthesis of these bioactive systems through multiple synthetic pathways, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

The importance of imidazo[1,2-a]pyridine derivatives in pharmaceutical development cannot be overstated, as these compounds have demonstrated significant biological activities including anticancer, antituberculosis, antibacterial, antiviral, anti-inflammatory, antidiabetic, and antiplasmodial properties [3]. The successful incorporation of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile into synthetic strategies for these targets has opened new avenues for drug discovery and development.

Sonogashira Cross-Coupling Routes to Fused Ring Systems

The Sonogashira cross-coupling reaction has proven to be an exceptionally powerful tool for constructing imidazo[1,2-a]pyridine frameworks from pyrrole-2-carbonitrile precursors. This palladium-catalyzed methodology enables the efficient formation of carbon-carbon bonds between terminal alkynes and halogenated pyrrole derivatives, providing access to diverse fused ring systems with excellent regioselectivity [4] [5].

Recent investigations have demonstrated that 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo selective Sonogashira coupling reactions under mild conditions, typically employing palladium acetate as the catalyst, triphenylphosphine as the ligand, and copper iodide as the co-catalyst [4]. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the alkyne partner and subsequent reductive elimination to form the desired coupling product.

The versatility of this approach is particularly evident in the synthesis of polyfunctionalized imidazo[1,2-a]pyridines through double-coupling strategies. Research has shown that starting from 7-chloro-8-iodo-imidazo[1,2-a]pyridines, sequential Sonogashira coupling reactions can be performed to introduce different alkynyl groups at specific positions [4]. The iodine atom is typically substituted first due to its higher reactivity, followed by the chlorine atom under more forcing conditions, allowing for the systematic construction of complex molecular architectures.

The regioselectivity of these transformations is largely controlled by the electronic properties of the pyrrole ring and the directing effects of the nitrile group. The electron-withdrawing nature of the cyano functionality enhances the electrophilicity of the adjacent carbon centers, facilitating the oxidative addition step and improving the overall reaction efficiency [6]. Furthermore, the presence of the methyl substituent on the nitrogen atom provides additional steric and electronic effects that can influence the reaction outcome.

One particularly noteworthy application involves the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines through one-pot double-coupling procedures. These reactions typically require careful optimization of reaction conditions, including the choice of base, solvent, and catalyst loading, to achieve high yields and selectivity. The use of microwave irradiation has been shown to significantly improve reaction times and yields, making these transformations more practical for both laboratory and industrial applications [4].

C-H Functionalization Strategies for Core Structure Elaboration

The development of direct C-H functionalization methodologies has revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives, offering more atom-economical and environmentally sustainable approaches compared to traditional pre-functionalization strategies [3] [7]. 4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile serves as an excellent substrate for these transformations, with the nitrile group acting as a key directing element for regioselective functionalization.

The nitrile functionality in 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile exhibits remarkable directing properties in C-H activation reactions, enabling the selective introduction of various functional groups at specific positions of the pyrrole ring [6]. This directing effect is attributed to the coordination of the nitrile nitrogen to the metal catalyst, which positions the catalyst in close proximity to the targeted C-H bond and facilitates the activation process.

Recent advances in visible light-induced C-H functionalization have provided new opportunities for the modification of imidazo[1,2-a]pyridine scaffolds [3]. These photocatalytic approaches typically operate under mild conditions and exhibit excellent functional group tolerance, making them particularly attractive for the synthesis of complex pharmaceutical intermediates. The use of organic photocatalysts, such as rose bengal and eosin Y, has been shown to promote various C-H functionalization reactions including arylation, thiolation, and formylation at the C3 position of imidazo[1,2-a]pyridines.

The mechanism of these photocatalytic transformations typically involves the generation of radical intermediates through single electron transfer processes. The excited state photocatalyst can either oxidize the substrate to generate radical cations or reduce suitable radical precursors to form reactive radical species. These radicals then participate in C-H functionalization reactions, ultimately leading to the desired products after appropriate workup procedures.

Metal-catalyzed C-H functionalization reactions have also proven highly effective for the elaboration of imidazo[1,2-a]pyridine cores derived from pyrrole-2-carbonitrile precursors. Palladium-catalyzed reactions, in particular, have been extensively studied and applied to the synthesis of various substituted derivatives [7]. These transformations typically proceed through cyclometalation mechanisms, where the metal catalyst coordinates to the directing group and subsequently activates the adjacent C-H bond.

The scope of these C-H functionalization reactions is remarkably broad, encompassing arylation, alkenylation, alkynylation, and heteroatom introduction processes. The choice of catalyst system, oxidant, and reaction conditions can be tailored to achieve specific transformations with high efficiency and selectivity. For example, copper-catalyzed C-H amination reactions have been developed to introduce amino groups at specific positions, while iron-catalyzed reactions can be used for the introduction of carbon-carbon bonds.

Building Block for 7-Azaindole Derivatives

The 7-azaindole scaffold represents another critically important heterocyclic framework in medicinal chemistry, with numerous compounds containing this structural motif having reached clinical development and market approval [8]. 4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile serves as a valuable building block for the synthesis of 7-azaindole derivatives, offering unique opportunities for the construction of complex molecular architectures through various cyclization and coupling strategies.

The significance of 7-azaindole derivatives in pharmaceutical applications is exemplified by several FDA-approved drugs, including vemurafenib (Zelboraf®) for melanoma treatment, pexidartinib (Turalio®) for tenosynovial giant cell tumors, and fostemsavir for HIV treatment [8]. These clinical successes have driven continued interest in the development of new synthetic methodologies for accessing 7-azaindole scaffolds with improved efficiency and diversity.

Palladium-Catalyzed Cyclization Pathways

Palladium-catalyzed cyclization reactions have emerged as powerful tools for the construction of 7-azaindole derivatives from pyrrole-2-carbonitrile precursors [9] [10]. These transformations typically involve the formation of new carbon-carbon or carbon-nitrogen bonds through intramolecular cyclization processes, leading to the desired fused ring systems with high efficiency and selectivity.

The development of palladium-catalyzed cyclization methodologies for 7-azaindole synthesis has been driven by the need for more efficient and environmentally sustainable synthetic approaches. Traditional methods for accessing these scaffolds often require harsh reaction conditions, toxic reagents, or multi-step synthetic sequences that limit their practical utility. In contrast, palladium-catalyzed reactions can often be performed under mild conditions with excellent functional group tolerance.

One particularly important class of palladium-catalyzed cyclization reactions involves the use of internal alkynes as coupling partners with appropriately functionalized pyrrole precursors [11] [12]. These reactions typically proceed through a mechanism involving oxidative addition of the palladium catalyst to a carbon-halogen bond, followed by alkyne insertion and subsequent cyclization to form the desired product. The regioselectivity of these transformations is largely controlled by the electronic properties of the substrates and the choice of catalyst system.

The versatility of palladium-catalyzed cyclization approaches is further demonstrated by their application to the synthesis of diverse 7-azaindole derivatives with varying substitution patterns. Research has shown that 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo cyclization reactions with various coupling partners, including aryl halides, vinyl halides, and other electrophilic species, to produce structurally diverse products [9].

The mechanism of these cyclization reactions typically involves several key steps: (1) oxidative addition of the palladium catalyst to the carbon-halogen bond, (2) coordination of the coupling partner to the palladium center, (3) insertion or migratory insertion to form a new carbon-carbon bond, and (4) reductive elimination to release the product and regenerate the catalyst. The efficiency of these transformations depends on careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Recent advances in catalyst design have led to the development of more active and selective palladium complexes for these cyclization reactions. The use of bulky, electron-rich phosphine ligands has been shown to improve both the activity and selectivity of these transformations, while the development of air-stable precatalysts has made these reactions more practical for routine use.

Structure-Directing Effects of the Nitrile Moiety

The nitrile group in 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile plays a crucial role in directing the regioselectivity of various synthetic transformations, particularly those leading to 7-azaindole derivatives [6] [13]. The electron-withdrawing nature of the cyano functionality creates distinct electronic effects that influence both the reactivity and selectivity of chemical reactions involving this compound.

The structure-directing effects of the nitrile moiety are manifested in several ways. First, the electron-withdrawing nature of the cyano group activates adjacent positions toward electrophilic attack, facilitating various substitution reactions [6]. This activation effect is particularly pronounced in aromatic systems, where the nitrile group can significantly influence the electron density distribution and thereby control the regioselectivity of electrophilic aromatic substitution reactions.

Second, the nitrile group can act as a coordinating ligand in metal-catalyzed reactions, directing the metal catalyst to specific positions and facilitating selective C-H activation processes [13]. This coordination effect has been exploited in the development of various meta-selective C-H functionalization reactions, where the nitrile group serves as a directing element to achieve regioselectivity that would otherwise be difficult to obtain.

The linear geometry of the nitrile group (C≡N bond angle of 180°) also contributes to its structure-directing effects [14]. This linear arrangement can influence the conformation of molecules containing this functionality, potentially affecting their reactivity and selectivity in various chemical transformations. The triple bond character of the C≡N bond also makes it relatively unreactive under many reaction conditions, allowing it to serve as a stable directing group throughout multi-step synthetic sequences.

Research has demonstrated that the nitrile group can participate in various types of chemical interactions that influence reaction outcomes. Hydrogen bonding interactions between the nitrile nitrogen and suitable hydrogen bond donors can stabilize transition states and intermediates, leading to enhanced reaction rates and selectivity [15]. Additionally, the polar nature of the C≡N bond can participate in dipole-dipole interactions that affect molecular recognition processes.

The electron-withdrawing effect of the nitrile group is particularly important in the context of 7-azaindole synthesis. This effect can activate adjacent positions toward nucleophilic attack, facilitate cyclization reactions, and influence the stability of intermediates and products. The magnitude of this effect depends on the position of the nitrile group relative to other functional groups in the molecule and the nature of the reaction being performed.

In the specific case of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile, the nitrile group is positioned at the 2-position of the pyrrole ring, where it can exert maximal influence on the reactivity of the adjacent carbon atoms. This positioning is particularly favorable for cyclization reactions leading to 7-azaindole derivatives, as the nitrile group can coordinate to metal catalysts and direct the formation of the desired ring system.

The structure-directing effects of the nitrile moiety have been exploited in the development of various synthetic methodologies for 7-azaindole construction. For example, the Chichibabin cyclization reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring, can be directed by the presence of a nitrile group to achieve regioselective cyclization [16]. Similarly, various metal-catalyzed cyclization reactions can be directed by the nitrile group to produce 7-azaindole derivatives with high efficiency and selectivity.

The versatility of the nitrile group as a structure-directing element is further demonstrated by its compatibility with various reaction conditions and functional groups. Unlike many other directing groups, the nitrile functionality is relatively stable under both acidic and basic conditions, and it does not interfere with many common synthetic transformations. This stability makes it particularly attractive for use in multi-step synthetic sequences where other directing groups might be incompatible.

Furthermore, the nitrile group can be easily transformed into other functional groups after serving its directing role, providing additional opportunities for structural diversification. For example, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various other nitrogen-containing functional groups through appropriate chemical transformations [14] [17]. This post-synthetic modification capability adds another dimension to the utility of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile as a building block for complex molecule synthesis.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

140.0141259 g/mol

Monoisotopic Mass

140.0141259 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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